

# Olverembatinib Dimesylate: A Technical Overview of its Chemical Structure and Biological Activity

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## Compound of Interest

Compound Name: *Olverembatinib dimesylate*

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## Introduction

**Olverembatinib dimesylate**, also known as HQP1351, is a third-generation breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL1) tyrosine kinase inhibitor (TKI).<sup>[1][2]</sup> It has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML), particularly in patients with the T315I mutation, which confers resistance to many other TKIs.<sup>[1][2][3]</sup> This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of **olverembatinib dimesylate**.

## Chemical Structure and Physicochemical Properties

**Olverembatinib dimesylate** is the methanesulfonate salt of olverembatinib. The chemical structure and key identifiers of both the parent compound and the dimesylate salt are detailed below.

Table 1: Chemical Identifiers for Olverembatinib and **Olverembatinib Dimesylate**

Identifier	Olverembatinib (Parent)	Olverembatinib Dimesylate
IUPAC Name	4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide	methanesulfonic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[5,4-b]pyridin-5-yl)ethynyl]benzamide[4]
SMILES	<chem>CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4</chem> [5]	<chem>CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4.CS(=O)(=O)O.CS(=O)(=O)O</chem> [4]
InChI	InChI=1S/C29H27F3N6O/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36)[5]	InChI=1S/C29H27F3N6O.2CH4O3S/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38;21-5(2,3)4/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36);21H3,(H,2,3,4)[4]
InChIKey	TZKBVRDEOITLRB-UHFFFAOYSA-N[5]	LEVIGHXVOVROGW-UHFFFAOYSA-N[4][6]
CAS Number	1257628-77-5[5]	1421783-64-3[4]

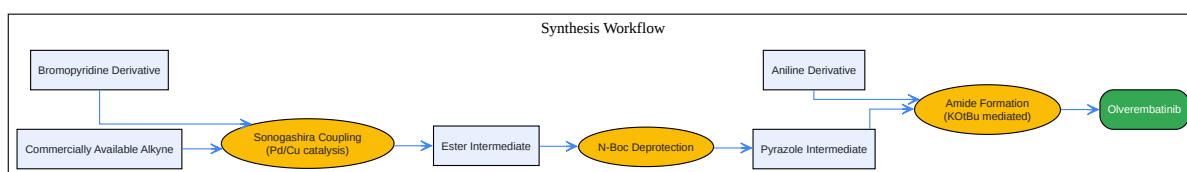
Table 2: Physicochemical Properties of Olverembatinib and **Olverembatinib Dimesylate**

Property	Olverembatinib (Parent)	Olverembatinib Dimesylate
Molecular Formula	C <sub>29</sub> H <sub>27</sub> F <sub>3</sub> N <sub>6</sub> O <sup>[5][7][8]</sup>	C <sub>31</sub> H <sub>35</sub> F <sub>3</sub> N <sub>6</sub> O <sub>7</sub> S <sub>2</sub> <sup>[4]</sup>
Molecular Weight	532.571 g/mol <sup>[5][9]</sup>	724.77 g/mol <sup>[6][10]</sup>
XLogP3	4.6 <sup>[8]</sup>	Not Available
Hydrogen Bond Donor Count	2 <sup>[8]</sup>	Not Available
Hydrogen Bond Acceptor Count	8 <sup>[8]</sup>	Not Available
Rotatable Bond Count	6 <sup>[8]</sup>	Not Available

## Experimental Protocols

### Synthesis of Olverembatinib

The synthesis of olverembatinib has been reported to proceed via a Sonogashira coupling reaction.<sup>[4]</sup> A key step involves the coupling of a substituted alkyne with a bromopyridine derivative.<sup>[4]</sup> The synthesis can be summarized in the following conceptual workflow:



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A conceptual workflow for the synthesis of olverembatinib.

A detailed, step-by-step protocol as described in patent literature involves:

- Sonogashira Coupling: A commercially available alkyne is coupled with a bromopyridine derivative using a palladium and copper catalyst system to yield an ester intermediate.[4]
- N-Boc Deprotection: The N-Boc protecting group on the ester intermediate is removed by refluxing in a mixture of methanol and water to give a pyrazole intermediate.[4]
- Amide Formation: A final potassium tert-butoxide mediated amide formation with an aniline derivative results in the formation of olverembatinib.[4]

## Structural Elucidation

The chemical structure of olverembatinib has been confirmed using various analytical techniques:

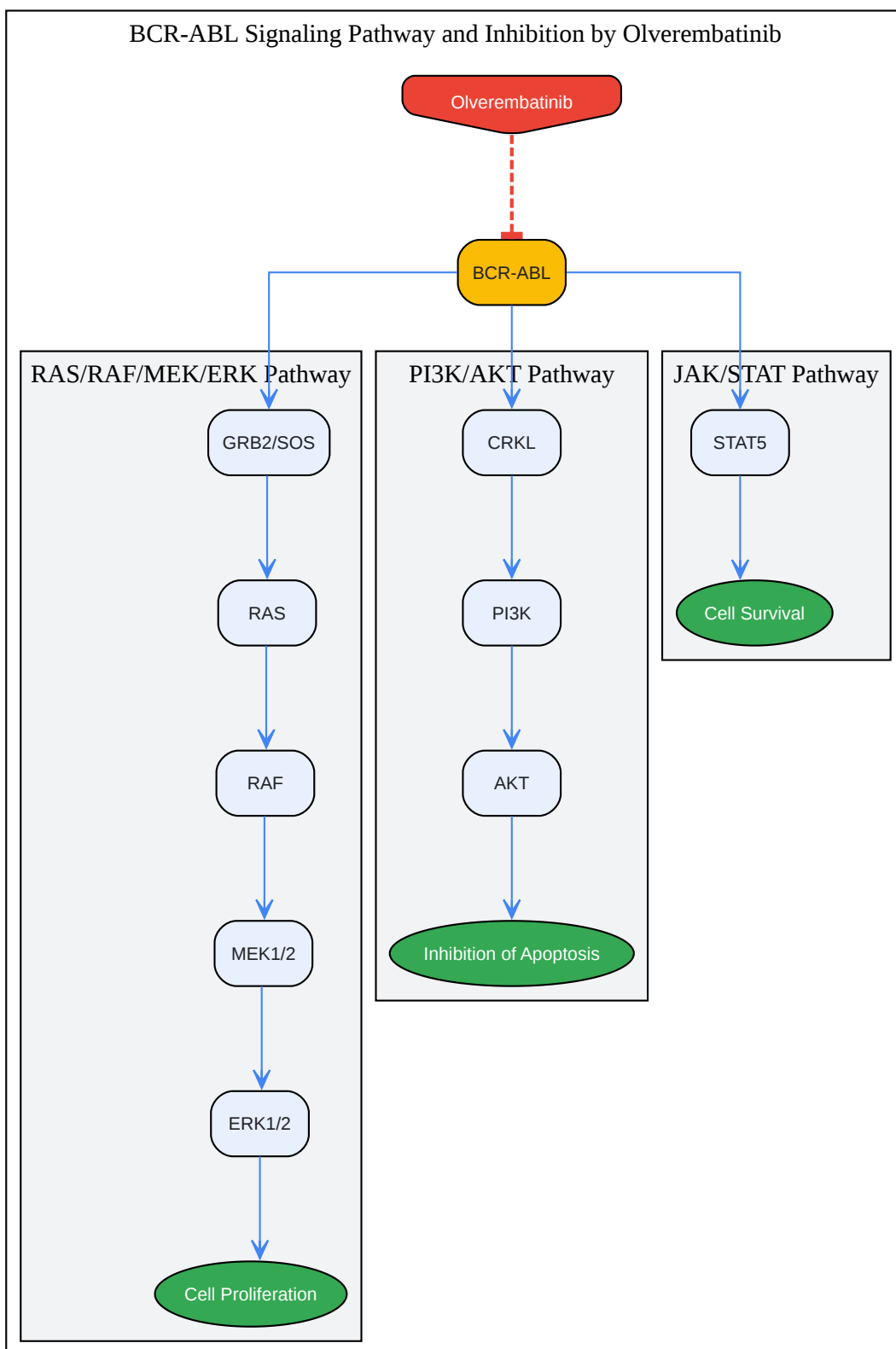
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR (400 MHz, d-DMSO):  $\delta$  13.92 (s, 1H), 10.55 (s, 1H), 8.72 (d,  $J=2.0\text{Hz}$ , 1H), 8.52 (d,  $J=2.0\text{Hz}$ , 1H), 8.17 (m, 3H), 8.10 (d,  $J=8.0\text{Hz}$ , 1H), 7.92 (dd,  $J=8.0$ ,  $2.0\text{Hz}$ , 1H), 7.70 (d,  $J=8.8\text{Hz}$ , 1H), 7.53 (d,  $J=8.0\text{Hz}$ , 1H), 3.80 (s, 2H), 3.10 (brs, 8H), 2.71 (s, 3H), 2.57 (s, 3H).[4]
  - $^{13}\text{C}$  NMR (100 MHz, d-DMSO):  $\delta$  20.38, 45.65, 52.64, 54.67, 57.41, 88.26, 91.86, 111.76, 113.98, 117.19, 122.14, 123.43, 127.35 (q), 124.30 (q), 128.10, 129.89, 130.49, 131.15, 132.02, 132.13, 132.93, 133.66, 138.15, 143.65, 150.55, 164.64.[4]
- Mass Spectrometry (MS):
  - ESI-MS:  $m/z$ : 533 ( $M+H$ ) $^+$ . [4]
- High-Performance Liquid Chromatography (HPLC): The purity and concentration of olverembatinib in plasma samples have been determined using validated HPLC coupled with tandem mass spectrometry (HPLC-MS/MS).[10][11]

## Mechanism of Action

Olverembatinib is a potent, orally active, pan-BCR-ABL inhibitor.[12][13] It exhibits high affinity for both the native BCR-ABL protein and its resistant mutants, including the T315I mutation.[3] [5] The primary mechanism of action involves the following key aspects:

- **Selective Binding and Inhibition:** Olverembatinib binds to the ATP-binding site within the kinase domain of BCR-ABL, effectively inhibiting its kinase activity.<sup>[3][5]</sup> This prevents the phosphorylation of downstream signaling molecules that are critical for the proliferation and survival of leukemic cells.<sup>[3]</sup>
- **Overcoming Resistance:** The unique structural design of olverembatinib allows it to maintain its binding efficacy even in the presence of resistance mutations like T315I, which alter the conformation of the kinase domain.<sup>[3]</sup>
- **Induction of Apoptosis:** By inhibiting BCR-ABL kinase activity, olverembatinib disrupts essential survival signaling pathways in leukemic cells, leading to the induction of programmed cell death (apoptosis).<sup>[3]</sup>

The inhibition of BCR-ABL by olverembatinib leads to the downregulation of phosphorylation of its downstream effectors, including CRKL and STAT5.<sup>[1][6]</sup>



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BCR-ABL signaling pathways and the inhibitory action of olverembatinib.

## Conclusion

**Olverembatinib dimesylate** is a significant advancement in the treatment of CML, offering a potent therapeutic option for patients with resistance to previous generations of TKIs. Its well-defined chemical structure, characterized by robust analytical methods, and its targeted mechanism of action, underscore its role as a valuable tool in precision oncology. Further research into its broader applications and potential combination therapies is ongoing.

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